molecular formula C15H17F2NO B2991109 1-[4-[(2,5-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2191110-71-9

1-[4-[(2,5-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one

Cat. No. B2991109
CAS RN: 2191110-71-9
M. Wt: 265.304
InChI Key: HAEFVIJOMQUIAK-UHFFFAOYSA-N
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Description

The compound “1-[4-[(2,5-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one” is an organic compound with the molecular formula C15H17F2NO and a molecular weight of 265.304. It belongs to the class of organic compounds known as phenylpyrrolines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrroline ring through a CC or CN bond .


Molecular Structure Analysis

The molecular structure of a compound can be established by various methods such as elemental analysis, IR, 1H NMR, 13C NMR, and EI-MS spectral analysis . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, can be determined by Kohn–Sham analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using molecular mechanics. Several properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio can be calculated . The s-wave and p-wave velocities as well as static dielectric tensor can also be determined .

properties

IUPAC Name

1-[4-[(2,5-difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO/c1-2-15(19)18-7-5-11(6-8-18)9-12-10-13(16)3-4-14(12)17/h2-4,10-11H,1,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEFVIJOMQUIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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